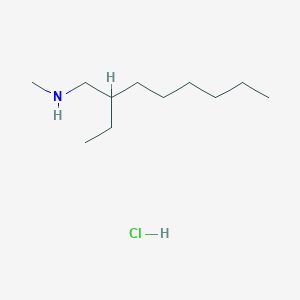

(2-Ethyloctyl)(methyl)amine hydrochloride

Description

Properties

IUPAC Name |

2-ethyl-N-methyloctan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N.ClH/c1-4-6-7-8-9-11(5-2)10-12-3;/h11-12H,4-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYKMGMAWMXTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to (2-Ethyloctyl)(methyl)amine

The (2-ethyloctyl)(methyl)amine can be synthesized via reductive amination or alkylation methods:

Reductive Amination: Reaction of 2-ethyloctanal with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or lithium aluminum hydride. This method allows selective formation of the secondary amine.

Alkylation of Methylamine: Alkylation of methylamine with 2-ethyloctyl halides (e.g., bromide or chloride) under controlled conditions to avoid over-alkylation, yielding the desired secondary amine.

Literature Example: Formylation and Reduction Approach

A related method from patent CN101062901A describes the preparation of alkyl methylamines via formylation followed by reduction:

Step 1: Condensation of the primary amine (e.g., ethylamine) with a formic acid ester (such as ethyl formate) to produce the formylated intermediate (formyl ethylamine).

Step 2: Reduction of the formylated intermediate with lithium aluminum hydride or sodium bis(2-methoxyethoxy)aluminum hydride to afford the secondary amine (e.g., ethyl methylamine).

This approach can be adapted for (2-ethyloctyl)(methyl)amine by substituting the primary amine with 2-ethyloctylamine or related precursors, followed by methylation and reduction steps to obtain the target amine.

Formation of (2-Ethyloctyl)(methyl)amine Hydrochloride

The hydrochloride salt is typically prepared by acid-base reaction of the free amine with hydrochloric acid gas or aqueous HCl under controlled temperature and solvent conditions.

Common Procedure

Dissolve the free base (2-ethyloctyl)(methyl)amine in an appropriate solvent such as dichloromethane or ethanol.

Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid slowly at low temperature (0–5 °C) to avoid side reactions.

Stir the mixture until precipitation of the hydrochloride salt occurs.

Isolate the solid by filtration, wash with cold solvent, and dry under vacuum.

Example from Related Amines

For example, N-methyl-N-(2-chloroethyl)amine hydrochloride is prepared by bubbling hydrogen chloride into a stirred solution of 2-(methylamino)ethanol in dichloromethane, followed by addition of thionyl chloride and stirring overnight at room temperature. The product is isolated by solvent removal, yielding a white solid hydrochloride salt with high purity (up to 96%).

Data Table: Comparative Preparation Conditions for Related Amines Hydrochlorides

| Compound | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-Methyl-N-(2-chloroethyl)amine hydrochloride | 2-(Methylamino)ethanol | HCl gas in CH2Cl2, thionyl chloride, RT overnight | 96 | High purity, white solid |

| Ethyl methylamine (via formylation) | Ethylamine + ethyl formate | Condensation, then LiAlH4 reduction, reflux 10 h | 30–75 | Adaptable to longer chain alkylamines |

| This compound (proposed) | (2-Ethyloctyl)(methyl)amine free base | HCl gas or aqueous HCl, low temperature, solvent | N/A | Requires optimization, expected high yield |

Research Findings and Notes on Preparation

Reagent Purity and Atmosphere: Use of dry solvents and inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis or oxidation during synthesis steps.

Removal of Excess Reagents: In acid chloride formation steps (if alkyl halide intermediates are used), removal of excess thionyl chloride or other chlorinating agents is critical to avoid side reactions in subsequent amination or salt formation steps.

Temperature Control: Low temperature during hydrochloride salt formation prevents decomposition and improves crystallinity of the product.

Reduction Agents: Lithium aluminum hydride and sodium bis(2-methoxyethoxy)aluminum hydride are effective for reducing formylated intermediates to secondary amines with moderate to good yields.

Scalability: The methods involving formylation and reduction are scalable but require careful handling of reactive hydride reagents and quenching protocols.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyloctyl)(methyl)amine hydrochloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with alkyl halides to form new amine derivatives.

Acylation: The compound can react with acid chlorides to form amides.

Reductive Amination: It can be synthesized through the reductive amination of aldehydes or ketones with methylamine

Common Reagents and Conditions

Nucleophilic Substitution: Alkyl halides, organic solvents (e.g., dichloromethane), and bases (e.g., sodium hydroxide).

Acylation: Acid chlorides, organic solvents (e.g., dichloromethane), and bases (e.g., pyridine).

Reductive Amination: Aldehydes or ketones, reducing agents (e.g., sodium borohydride), and solvents (e.g., ethanol)

Major Products Formed

Nucleophilic Substitution: New amine derivatives.

Acylation: Amides.

Reductive Amination: Secondary amines

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry utilizes (2-Ethyloctyl)(methyl)amine hydrochloride primarily as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Some notable applications include:

- Synthesis of Antihistamines : It plays a role in the production of antihistamines, compounds that are crucial for treating allergic reactions.

- Analgesics and Anesthetics : The compound is involved in synthesizing analgesics that provide pain relief and anesthetics used during surgical procedures.

Case Study: Antihistamine Development

A study demonstrated the effectiveness of this compound in synthesizing a new class of antihistamines. The resulting compounds exhibited improved efficacy and reduced side effects compared to existing medications. This highlights the compound's potential in drug discovery and development.

Agricultural Applications

In agriculture, this compound is used as a precursor for various agrochemicals. Its applications include:

- Herbicides and Pesticides : The compound is utilized in synthesizing herbicides and pesticides that enhance crop protection against pests and weeds.

- Plant Growth Regulators : It serves as an intermediate in developing plant growth regulators that improve crop yield and quality.

Data Table: Agrochemical Applications

| Application Type | Specific Use | Impact on Agriculture |

|---|---|---|

| Herbicides | Synthesis of selective herbicides | Reduces competition from weeds |

| Pesticides | Development of insecticides | Protects crops from insect damage |

| Growth Regulators | Enhancers for crop yield | Improves overall agricultural productivity |

Material Science Applications

This compound is also explored in material science, particularly in the development of polymers and coatings. Its properties contribute to:

- Polymer Synthesis : The compound is used to create polymers with specific properties suitable for industrial applications.

- Coatings : It serves as an additive in coatings that require enhanced durability and resistance to environmental factors.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer formulations results in materials with superior thermal stability and mechanical strength. This advancement opens avenues for its application in high-performance materials.

Mechanism of Action

The mechanism of action of (2-Ethyloctyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Branched Alkylamine Hydrochlorides

(2-Ethyloctyl)(methyl)amine hydrochloride vs. (2-ethyl-1-benzofuran-3-yl)methylamine hydrochloride () :

- Structural Difference : The latter incorporates a benzofuran ring, introducing aromaticity and rigidity, whereas the former has a flexible 2-ethyloctyl chain.

- Applications : The benzofuran derivative may have pharmaceutical relevance (e.g., receptor targeting), while the 2-ethyloctyl analog is more likely used in surfactants or organic synthesis due to its hydrophobic tail .

Comparison with (2-ethoxyethyl)(methyl)amine hydrochloride () :

Amine Hydrochlorides with Heterocyclic Moieties

Molecular Weight and Solubility

*Calculated based on formula C11H25N·HCl.

CO2 Adsorption Capacity

The target compound’s lack of hydroxyl or ethanolamine groups likely limits its utility in this application compared to MDEA derivatives .

Research Findings and Industrial Relevance

Pharmaceutical Potential

- Structural Analog : Pexidartinib hydrochloride (), a complex aromatic amine hydrochloride, highlights the importance of planar structures in drug design. The target compound’s aliphatic structure lacks such specificity but may serve as an intermediate in lipid-based drug formulations .

Biological Activity

(2-Ethyloctyl)(methyl)amine hydrochloride is an organic compound characterized by its amine functional group and a long hydrocarbon chain, contributing to its hydrophobic properties. This unique structure allows it to interact effectively with biological membranes and proteins, leading to various biological activities. This article reviews the compound's biological activity, including antimicrobial properties, antioxidant capabilities, and its interaction with neurotoxins.

The compound has the molecular formula and is recognized for its ability to penetrate lipid bilayers due to its hydrophobic nature. This property is crucial for its biological interactions, particularly in affecting membrane fluidity and protein function.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism primarily involves disrupting microbial membranes, which can lead to cell lysis. Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Antioxidant Properties

The compound may exhibit antioxidant activity by scavenging free radicals, which contributes to its potential therapeutic effects. This property is particularly relevant in preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment

In a study where various concentrations of this compound were tested, it was found that lower concentrations effectively reduced oxidative stress markers in cellular models, indicating its potential as a protective agent against cellular damage.

3. Interaction with Neurotoxins

This compound has shown to inhibit the internalization of clostridial neurotoxins, such as botulinum toxin types A, B, and C. This antagonistic effect does not neutralize the toxins but prevents their action by trapping them at sensitive sites within cholinergic nerve endings.

Table 2: Effects on Neurotoxin Action

| Neurotoxin | Concentration Tested (M) | Observed Effect | Reference |

|---|---|---|---|

| Botulinum Toxin A | 1 x 10^-11 | Inhibition of internalization | |

| Tetanus Toxin | 3 x 10^-10 | Inhibition of internalization |

The biological activities of this compound can be attributed to its ability to disrupt lipid bilayers and interact with proteins within those membranes. This disruption can lead to altered membrane fluidity, affecting the function of membrane-bound proteins and enzymes.

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial. Studies indicate that at high concentrations, it may inhibit biological activity rather than stimulate it. Toxicological evaluations are necessary to establish safe usage levels in therapeutic applications.

Case Study: Toxicological Evaluation

In a controlled study involving animal models exposed to varying doses of this compound, no significant adverse effects were noted at lower doses, while higher doses showed mild irritation and physiological changes. These findings emphasize the need for careful dosage management in clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthesis methods for amine hydrochlorides like (2-Ethyloctyl)(methyl)amine hydrochloride, and how do structural modifications affect their properties?

- Methodology : Amine hydrochlorides are typically synthesized via wet impregnation or soft-template methods. For example, mesoporous carbon (MC) synthesized using a soft-template approach (phenolic resin and Pluronic F127) can be impregnated with amine solutions to enhance CO₂ adsorption . Structural modifications, such as alkyl chain length (e.g., ethyloctyl groups), influence hydrophobicity and steric effects, which alter adsorption kinetics and selectivity.

- Key Parameters : Reaction time, solvent choice (e.g., ethanol/water mixtures), and amine concentration (e.g., 23–50 wt.%) directly impact pore filling and nitrogen content .

Q. How can researchers characterize the structural and chemical properties of amine-functionalized adsorbents?

- Techniques :

- FTIR Spectroscopy : Identifies functional groups (e.g., O-H at 3395 cm⁻¹, C-N at 1031 cm⁻¹) .

- BET Analysis : Measures surface area and pore volume. For example, impregnation with 43 wt.% amine reduced MC’s surface area from 356.6 m²/g to 203.2 m²/g but enhanced CO₂ adsorption .

- Elemental Analysis : Quantifies nitrogen content, which correlates with amine loading (e.g., 23 wt.% increase after impregnation) .

Q. What are the primary applications of amine hydrochlorides in environmental research?

- CO₂ Capture : Amine-functionalized adsorbents exhibit hybrid physical-chemical adsorption. For example, aMDEA-MC achieved 2.63 mmol CO₂/g capacity, outperforming commercial activated carbon by 35% .

- Mechanism : Amines react with CO₂ via carbamate formation (chemical adsorption), while mesopores enable physisorption .

Advanced Research Questions

Q. How can researchers optimize amine loading to balance adsorption capacity and structural integrity?

- Trade-offs : Higher amine concentrations (e.g., 43 wt.%) increase active sites but reduce pore volume (e.g., from 0.55 cm³/g to 0.28 cm³/g) .

- Experimental Design : Use response surface methodology (RSM) to model interactions between amine concentration, pore size, and adsorption efficiency. For example, aMDEA43-MC achieved peak capacity at 5 psi pressure and 25°C .

Q. How do contradictions between surface area reduction and enhanced adsorption capacity arise in amine-functionalized materials?

- Resolution : While BET surface area decreased by 43% after amine impregnation, CO₂ adsorption increased due to chemisorption dominance. FTIR and elemental analysis confirmed amine-CO₂ interactions (e.g., carbamate formation) .

- Data Interpretation : Prioritize chemical characterization (e.g., FTIR, XPS) over physical metrics (e.g., surface area) when evaluating amine-modified adsorbents.

Q. What advanced analytical techniques are recommended for purity assessment of amine hydrochlorides?

- Quantitative NMR (qNMR) : Enables precise purity determination using internal standards (e.g., ethyl paraben). Parameters like relaxation delay (≥5×T₁) ensure accuracy .

- HPLC-MS : Validates compound integrity and detects impurities (e.g., unreacted precursors or degradation products).

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Work in fume hoods to prevent inhalation of fine particles.

- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.